molecular formula C6H5Cl2NO B1447755 4-Chloronicotinaldehyde hydrochloride CAS No. 1449008-08-5

4-Chloronicotinaldehyde hydrochloride

Cat. No. B1447755
M. Wt: 178.01 g/mol
InChI Key: ZFCGVSMSAQHZBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloronicotinaldehyde hydrochloride is a chemical compound with the CAS Number: 1449008-08-5 . It has a molecular weight of 178.02 .


Molecular Structure Analysis

The IUPAC name for 4-Chloronicotinaldehyde hydrochloride is 4-chloronicotinaldehyde hydrochloride . The InChI code for this compound is 1S/C6H4ClNO.ClH/c7-6-1-2-8-3-5(6)4-9;/h1-4H;1H .


Physical And Chemical Properties Analysis

4-Chloronicotinaldehyde hydrochloride has a molecular weight of 178.02 . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

In the context of naturally occurring nitrogen heterocycles, nicotine is a chiral alkaloid present in tobacco plants, which can target and stimulate nicotinic acetylcholine receptors (nAChRs), a class of ligand-gated ion channels commonly located throughout the human brain . There is considerable interest in the development of synthetic analogues . While it’s not explicitly stated, 4-Chloronicotinaldehyde hydrochloride could potentially be used in the synthesis of these analogues due to its structural similarity to nicotine.

Another potential application could be in the synthesis of borinic acid derivatives . Borinic acids [R2B(OH)] and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) . Given its structure, 4-Chloronicotinaldehyde hydrochloride could potentially be used in these reactions.

Safety And Hazards

The safety data sheet for 4-Chloronicotinaldehyde hydrochloride indicates that it has a GHS07 signal word warning . It’s important to handle this compound with care, following all safety precautions.

properties

IUPAC Name

4-chloropyridine-3-carbaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO.ClH/c7-6-1-2-8-3-5(6)4-9;/h1-4H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCGVSMSAQHZBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)C=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloronicotinaldehyde hydrochloride

CAS RN

1449008-08-5
Record name 3-Pyridinecarboxaldehyde, 4-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1449008-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloronicotinaldehyde hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Chloronicotinaldehyde hydrochloride
Reactant of Route 3
4-Chloronicotinaldehyde hydrochloride
Reactant of Route 4
Reactant of Route 4
4-Chloronicotinaldehyde hydrochloride
Reactant of Route 5
Reactant of Route 5
4-Chloronicotinaldehyde hydrochloride
Reactant of Route 6
Reactant of Route 6
4-Chloronicotinaldehyde hydrochloride

Citations

For This Compound
1
Citations
J Fujimoto, T Hirayama, Y Hirata, Y Hikichi… - Bioorganic & medicinal …, 2017 - Elsevier
… The pyridyl acrylamide derivatives reported in these studies were prepared from commercially available starting material 4-chloronicotinaldehyde hydrochloride (5) via the modular …
Number of citations: 16 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.